2-Amino-4-(3-methoxyphenyl)butanoic acid
Overview
Description
2-Amino-4-(3-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ It is a derivative of phenylbutanoic acid and contains an amino group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3-methoxyphenyl)butanoic acid typically involves the following steps:
Phenylbutanoic Acid Derivation: The starting material is phenylbutanoic acid, which undergoes a series of reactions to introduce the amino and methoxy groups.
Methoxylation: The methoxy group is introduced through a methylation reaction, often using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.
Substitution: Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
2-Amino-4-(3-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-(3-methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-(3-methoxyphenyl)butanoic acid is similar to other phenylbutanoic acid derivatives, such as 2-Amino-4-(4-methoxyphenyl)butanoic acid and 2-Amino-4-(2-methoxyphenyl)butanoic acid its unique combination of amino and methoxy groups on the phenyl ring sets it apart
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJABVYJADWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286772 | |
Record name | α-Amino-3-methoxybenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-76-1 | |
Record name | α-Amino-3-methoxybenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225233-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-3-methoxybenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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